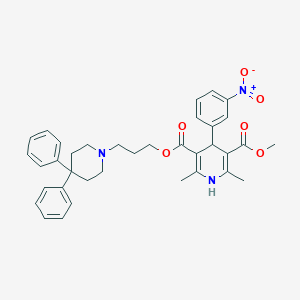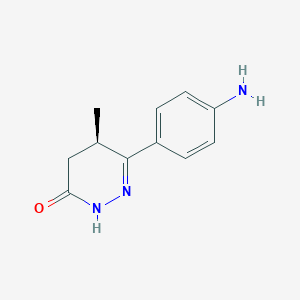
Dietilestilbestrol monoglucurónido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylstilbestrol monoglucuronide is a synthetic derivative of diethylstilbestrol, a non-steroidal estrogen. Diethylstilbestrol was one of the first synthetic estrogens to be developed and has been used in the treatment of certain cancers, such as breast and prostate cancer . The monoglucuronide form is created by conjugating diethylstilbestrol with glucuronic acid, which enhances its solubility and alters its pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Diethylstilbestrol monoglucuronide has several scientific research applications:
Mecanismo De Acción
Target of Action
Diethylstilbestrol monoglucuronide, also known as Diethylstilbestrol glucuronide, is a metabolite of Diethylstilbestrol (DES), a synthetic nonsteroidal estrogen . The primary targets of this compound are the estrogen receptors located in various cells, including those in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .
Mode of Action
Diethylstilbestrol monoglucuronide, like DES, diffuses into its target cells and interacts with the estrogen receptor . This interaction triggers a series of downstream effects, including an increase in the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins. It also suppresses the release of follicle-stimulating hormone (FSH) from the anterior pituitary .
Biochemical Pathways
The biochemical pathways affected by Diethylstilbestrol monoglucuronide are primarily those involving estrogen signaling . The compound’s interaction with estrogen receptors can influence various downstream effects, including the modulation of gene expression and the regulation of cellular growth and differentiation .
Pharmacokinetics
Diethylstilbestrol is rapidly metabolized and excreted following intravenous administration, with a total body clearance of 381 ml/min . Its bioavailability is very low following a duodenal dose in solution . The compound is metabolized through processes such as hydroxylation, oxidation, and glucuronidation . The metabolites, including Diethylstilbestrol monoglucuronide, are primarily excreted in urine and feces .
Result of Action
The action of Diethylstilbestrol monoglucuronide, through its parent compound DES, can have various molecular and cellular effects. For instance, DES was used in the past for a variety of indications, including pregnancy support for those with a history of recurrent miscarriage, hormone therapy for menopausal symptoms and estrogen deficiency, and treatment of prostate cancer and breast cancer . It was later found to be linked to a rare vaginal cancer in female offspring .
Action Environment
The action, efficacy, and stability of Diethylstilbestrol monoglucuronide can be influenced by various environmental factors. For example, the pH level and temperature can affect the compound’s degradation rate . Additionally, the presence of other compounds, such as taurocholate, can enhance the solubility of Diethylstilbestrol monoglucuronide, potentially influencing its action .
Análisis Bioquímico
Biochemical Properties
Diethylstilbestrol monoglucuronide interacts with various enzymes, proteins, and other biomolecules. It is extracted from homogenized beef liver by blending with acetonitrile containing triethylamine sulfate . An alkaline solution saturated with sodium chloride extracts Diethylstilbestrol and Diethylstilbestrol monoglucuronide from the acetonitrile .
Cellular Effects
Diethylstilbestrol monoglucuronide has significant effects on various types of cells and cellular processes. For instance, it has been observed that 125 I-Diethylstilbestrol monoglucuronide has higher incorporation percentages than 125 I-Diethylstilbestrol on MCF-7 cells . This suggests that Diethylstilbestrol monoglucuronide may have a more pronounced effect on certain cell types.
Molecular Mechanism
The mechanism of action of Diethylstilbestrol monoglucuronide is complex and involves several steps. It is known that Diethylstilbestrol, the parent compound, mimics the effects of the natural female hormone, estrogen . It interacts with a protein receptor, the estrogen receptor, in target cells including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .
Temporal Effects in Laboratory Settings
Studies on Diethylstilbestrol, the parent compound, have shown that it is rapidly metabolized and excreted, having a total body clearance of 381 ml/min .
Dosage Effects in Animal Models
Studies on Diethylstilbestrol, the parent compound, have shown that it is used in the treatment of prostate cancer and to prevent miscarriage or premature delivery in pregnant animals .
Metabolic Pathways
Diethylstilbestrol monoglucuronide is involved in the glucuronidation metabolic pathway . Glucuronides play an important role in the metabolism of new drugs, as metabolites might have toxic or other undesirable effects completely different from those of the original drug .
Transport and Distribution
Studies on Diethylstilbestrol, the parent compound, have shown that it is well-absorbed from the gastrointestinal tract .
Subcellular Localization
Studies on Diethylstilbestrol, the parent compound, have shown that it is expressed in the endoplasmic reticulum and nuclear envelope .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethylstilbestrol monoglucuronide involves the conjugation of diethylstilbestrol with glucuronic acid. This can be achieved through enzymatic or chemical methods. One common method involves the use of β-glucuronidase enzyme to catalyze the reaction between diethylstilbestrol and glucuronic acid . The reaction conditions typically include a buffered aqueous solution at a pH optimal for enzyme activity, usually around pH 6-7 .
Industrial Production Methods
Industrial production of diethylstilbestrol monoglucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Diethylstilbestrol monoglucuronide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound back to its parent diethylstilbestrol form.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of diethylstilbestrol monoglucuronide .
Comparación Con Compuestos Similares
Similar Compounds
Diethylstilbestrol: The parent compound, which lacks the glucuronic acid moiety.
Estradiol Glucuronide: Another glucuronidated estrogen with similar properties.
Ethinylestradiol Glucuronide: A synthetic estrogen used in oral contraceptives.
Uniqueness
Diethylstilbestrol monoglucuronide is unique due to its specific interaction with β-glucuronidase, which is often overexpressed in certain tumors. This makes it a potential candidate for targeted cancer therapies .
Propiedades
Número CAS |
2408-40-4 |
|---|---|
Fórmula molecular |
C24H28O8 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H28O8/c1-3-17(13-5-9-15(25)10-6-13)18(4-2)14-7-11-16(12-8-14)31-24-21(28)19(26)20(27)22(32-24)23(29)30/h5-12,19-22,24-28H,3-4H2,1-2H3,(H,29,30)/b18-17+/t19-,20-,21+,22-,24?/m0/s1 |
Clave InChI |
LJMPVHCKUXKZAV-YTXXKCOASA-N |
SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)O |
SMILES isomérico |
CC/C(=C(/CC)\C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C3=CC=C(C=C3)O |
SMILES canónico |
CCC(=C(CC)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)O |
| 2408-40-4 | |
Sinónimos |
4-[(1E)-1-Ethyl-2-(4-hydroxyphenyl)-1-buten-1-yl]phenyl β-D-Glucopyranosiduronic Acid; Diethylstilbestrol Monoglucuronide; Stilbestrol Monoglucuronide; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















